5-amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-propylphenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-phenylamino-1H-pyrazole-4-carbonitrile
- 3-Amino-5-(4-methylphenyl)amino-1H-pyrazole-4-carbonitrile
- 3-Amino-5-(4-ethylphenyl)amino-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-5-((4-propylphenyl)amino)-1H-pyrazole-4-carbonitrile is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and stability, as well as its interaction with biological targets.
Properties
CAS No. |
824397-68-4 |
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Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
5-amino-3-(4-propylanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H15N5/c1-2-3-9-4-6-10(7-5-9)16-13-11(8-14)12(15)17-18-13/h4-7H,2-3H2,1H3,(H4,15,16,17,18) |
InChI Key |
MBQDQLCBEBZSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Origin of Product |
United States |
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